molecular formula C16H21ClF2N4O2 B12403125 Fgfr-IN-7

Fgfr-IN-7

Cat. No.: B12403125
M. Wt: 374.81 g/mol
InChI Key: IQVHMRPINAMBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr-IN-7 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous cancers, making FGFR inhibitors like this compound valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing stringent purification protocols to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Fgfr-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

Fgfr-IN-7 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fgfr-IN-7 is unique due to its specific binding affinity and selectivity for FGFRs, which may result in fewer off-target effects and improved efficacy in certain cancer types .

Properties

Molecular Formula

C16H21ClF2N4O2

Molecular Weight

374.81 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide

InChI

InChI=1S/C16H21ClF2N4O2/c1-22(15(24)10-25-14-3-2-13(17)20-21-14)12-4-6-23(7-5-12)9-11-8-16(11,18)19/h2-3,11-12H,4-10H2,1H3

InChI Key

IQVHMRPINAMBJU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2CC2(F)F)C(=O)COC3=NN=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.